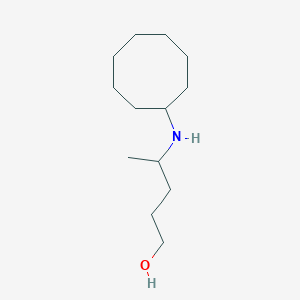
4-Chloro-2-(thiophen-2-YL)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyrimidine and thiophene rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the chloro and carboxylic acid functional groups makes it a versatile intermediate for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid typically involves the formation of the pyrimidine ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 2-thiophenecarboxaldehyde and a suitable amidine can lead to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4-Chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the thiophene ring.
Condensation: Condensation reactions can be carried out using reagents like thionyl chloride or carbodiimides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with a methoxy group would yield 4-methoxy-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid.
科学的研究の応用
4-Chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used in the study of enzyme inhibitors and other biologically active molecules.
作用機序
The mechanism of action of 4-Chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chloro and carboxylic acid groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Similar structure but with a methylthio group instead of a thiophene ring.
2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.
Uniqueness
4-Chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid is unique due to the combination of the chloro, thiophene, and carboxylic acid groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
特性
分子式 |
C9H5ClN2O2S |
|---|---|
分子量 |
240.67 g/mol |
IUPAC名 |
4-chloro-2-thiophen-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2S/c10-7-5(9(13)14)4-11-8(12-7)6-2-1-3-15-6/h1-4H,(H,13,14) |
InChIキー |
YBBHNEDEPNLDHF-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=NC=C(C(=N2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13310734.png)
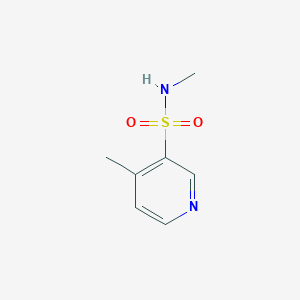
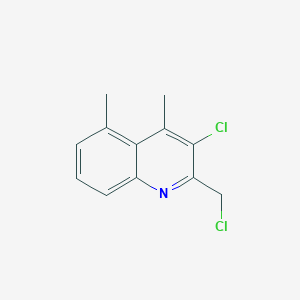
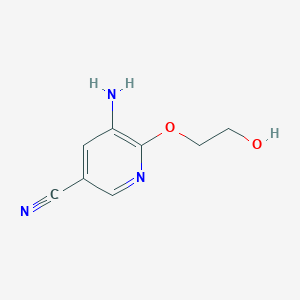
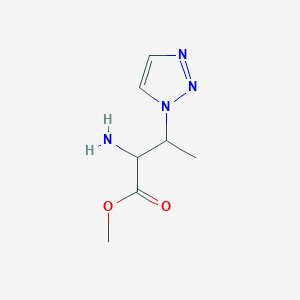
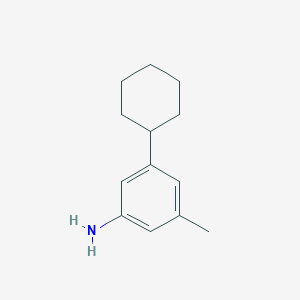
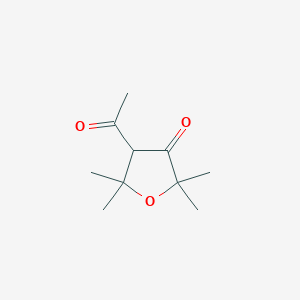

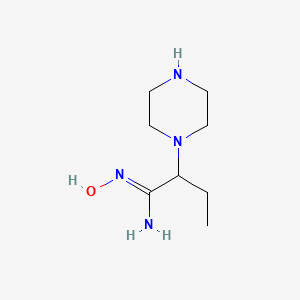
![{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13310794.png)
![3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13310802.png)
![2-[1-(Propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13310808.png)
![4-[(Methylamino)methyl]pyridine-2-sulfonamide](/img/structure/B13310822.png)
